5-Bromo-N,N-dimethylpyridine-3-sulfonamide

Description

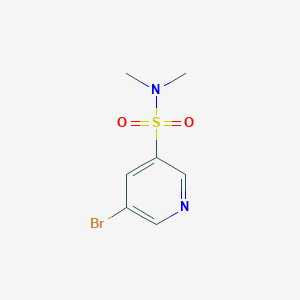

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-N,N-dimethylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)7-3-6(8)4-9-5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJBBAOJADKLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674598 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896160-99-9 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Bromo-N,N-dimethylpyridine-3-sulfonamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₉BrN₂O₂S and a molecular weight of approximately 265.13 g/mol. Its structure features a bromine atom at the fifth position of the pyridine ring, along with a sulfonamide functional group at the third position. This unique configuration contributes to its reactivity and biological profile.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes. Notably, it has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K) and other related pathways, which are often implicated in cancer progression.

Inhibition Studies

The compound has demonstrated promising results in various studies:

- Enzyme Inhibition : It has been shown to inhibit PI3Kα kinase with IC50 values ranging from 1.08 to 2.69 μM, indicating its effectiveness in disrupting pathways associated with cancer cell survival and proliferation.

- Antimicrobial Activity : this compound exhibits activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Its ability to interact with bacterial enzymes may inhibit their function, making it effective against resistant bacterial strains.

The mechanism of action for this compound involves its interaction with biological macromolecules:

- Hydrogen Bonding : In silico studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its efficacy as an antimicrobial agent.

- Target Specificity : The presence of the bromine atom and sulfonamide group plays crucial roles in its reactivity and binding properties, which are essential for its biological activity.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Bromo-N-methylpyridine-3-sulfonamide | Methyl group instead of dimethyl | Different solubility and biological activity |

| 2-Amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide | Amino group at position 2 | Enhanced biological activity against certain targets |

| 5-Chloro-N,N-dimethylpyridine-3-sulfonamide | Chlorine instead of bromine | Different reactivity and potential applications |

This table highlights how variations in substituents can influence the compound's solubility, reactivity, and overall biological effectiveness.

Case Studies

Several studies have explored the biological activity of pyridinesulfonamide derivatives:

- Cancer Cell Line Studies : In one study, derivatives similar to this compound were tested against non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cells .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related sulfonamides, revealing that these compounds could inhibit bacterial growth effectively, particularly against resistant strains.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 896160-99-9

- Molecular Formula : C₇H₉BrN₂O₂S

- Molecular Weight : 265.13 g/mol

- Purity : 99% (industrial grade) .

- Structure : Features a pyridine core substituted with a bromine atom at position 5 and a dimethylsulfonamide group at position 2.

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares 5-Bromo-N,N-dimethylpyridine-3-sulfonamide with derivatives differing in sulfonamide N-substituents:

Preparation Methods

Sulfonamide Formation on Pyridine Rings

Sulfonamide synthesis typically involves reaction of sulfonyl chlorides with amines or the direct sulfonation of amines. For pyridine derivatives, sulfonamide formation is often achieved by:

- Reacting pyridine-3-sulfonyl chlorides with N,N-dimethylamine to yield N,N-dimethylpyridine-3-sulfonamide.

- Alternatively, copper-catalyzed coupling reactions using arylboronic acids, nitroarenes, and sulfur sources such as potassium pyrosulfite (K2S2O5) or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) have been reported as green, effective methods for sulfonamide synthesis, minimizing toxic by-products and improving atom economy.

Bromination at the 5-Position of Pyridine

Selective bromination at the 5-position of pyridine rings can be challenging due to the ring's electronic properties. Recent patented methods describe:

- Use of N-bromosuccinimide (NBS) as a brominating agent at low temperatures (0–10°C) to selectively introduce bromine onto aromatic sulfonamide intermediates, achieving high yields (~80%) and purity (>95% by GC).

- The bromination step is typically performed in a suitable solvent such as dimethylformamide (DMF) or other polar aprotic solvents to facilitate regioselectivity and yield.

N,N-Dimethylation of Sulfonamide Nitrogen

N,N-dimethylation is commonly achieved by:

- Using dimethylamine or formaldehyde/formic acid mixtures (Eschweiler–Clarke methylation) on sulfonamide intermediates.

- Alternatively, synthesis can start from N,N-dimethylated amines reacting with sulfonyl chlorides.

In advanced synthetic routes, the N,N-dimethyl group is introduced early or concurrently with sulfonamide formation to streamline the process.

Representative Synthetic Route from Patented Processes

A notable process for preparing brominated sulfonamide derivatives involves:

| Step | Reaction Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Sulfanilamide treated with hydrogen peroxide and hydrochloric acid in DMF to form 4-amino-3,5-dichlorobenzenesulfonamide intermediate | 20–25°C, 3–5 hours | 85.6% yield |

| 2 | Bromination of the intermediate using N-bromosuccinimide at 0–10°C | Stirring 1–3 hours | ~80% yield, >95% purity |

| 3 | Subsequent functional group transformations (e.g., diazotization, substitution) to finalize the brominated sulfonamide | Mild temperatures (0–20°C) | High yield, minimal by-products |

This process emphasizes mild conditions and the use of low-cost reagents, suitable for scale-up.

Research Findings and Comparative Analysis

Recent literature and patents highlight several key points:

- Mild Reaction Conditions : Avoiding high temperatures (>100°C) reduces side reactions and decomposition, improving yield and purity.

- Use of Green Chemistry Principles : Copper-catalyzed three-component reactions using potassium pyrosulfite or DABSO as sulfur sources minimize toxic waste and improve atom economy in sulfonamide synthesis.

- Selective Bromination : N-bromosuccinimide is effective for selective bromination on pyridine sulfonamide intermediates at low temperatures, enabling high regioselectivity.

- Avoidance of Palladium Catalysts : Some processes avoid expensive palladium catalysts by employing nickel catalysts or copper catalysis, reducing cost and environmental impact.

Data Table Summarizing Preparation Methods

Q & A

Basic: What are the critical parameters to optimize during the synthesis of 5-Bromo-N,N-dimethylpyridine-3-sulfonamide?

Methodological Answer:

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity by stabilizing intermediates .

- Temperature control : Reactions often proceed under reflux (80–120°C) to ensure complete conversion while avoiding decomposition .

- Reaction time : Typically 12–48 hours, monitored via TLC or HPLC to track progress .

- Base selection : Potassium carbonate or triethylamine is used to deprotonate intermediates and drive sulfonamide formation .

Experimental Design Tip: Use factorial design to systematically vary parameters (e.g., solvent/base combinations) and identify optimal conditions .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Core modifications : Synthesize analogs with variations at the bromine position (e.g., substitution with -Cl, -CF₃) or sulfonamide group (e.g., cyclopropyl or aryl substitutions) .

- Biological assays : Test derivatives against target enzymes (e.g., kinases) or pathogens (e.g., antimicrobial models) to correlate structural changes with activity .

- Computational modeling : Employ docking simulations (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Data Analysis : Use multivariate regression to quantify substituent effects on bioactivity .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and dimethylamine protons (δ 2.8–3.2 ppm) .

- Mass spectrometry : HRMS validates molecular weight (expected [M+H]⁺ ~ 290–295 Da) and bromine isotope patterns .

- X-ray crystallography : Resolves 3D conformation, including sulfonamide geometry and halogen bonding interactions .

Advanced: How can researchers resolve contradictory data in biological activity assays for this compound?

Methodological Answer:

- Control experiments : Verify assay reproducibility using positive/negative controls (e.g., known inhibitors) and standardized protocols .

- Statistical validation : Apply ANOVA or Tukey’s test to assess significance across replicates .

- Meta-analysis : Compare results with structurally similar sulfonamides (e.g., 5-Bromo-2-methoxy analogues) to identify trends or outliers .

Case Study : Inconsistent antimicrobial activity may arise from solubility differences; use DLS to assess aggregation states in solution .

Advanced: What computational strategies are effective for predicting reaction pathways in modifying this compound?

Methodological Answer:

- Reaction path search : Use quantum chemical software (e.g., Gaussian) to model intermediates and transition states for bromine substitution or sulfonamide alkylation .

- Machine learning : Train models on existing sulfonamide reaction datasets to predict yields/conditions for new derivatives .

Validation : Cross-check computational predictions with small-scale experimental trials .

Basic: How can researchers evaluate the biological activity of this compound in antimicrobial studies?

Methodological Answer:

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .

- Mechanistic studies : Perform time-kill assays or combine with β-lactamase inhibitors to assess synergy .

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: What solvent systems and reaction conditions minimize side products during sulfonamide functionalization?

Methodological Answer:

- Solvent optimization : Mixtures of DCM/water biphasic systems reduce hydrolysis of reactive intermediates .

- Catalyst screening : Test Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to improve regioselectivity .

- In situ monitoring : Use ReactIR to detect transient species and adjust conditions dynamically .

Advanced: How can chemical software enhance data management for high-throughput studies on this compound?

Methodological Answer:

- ELN integration : Platforms like LabArchives or ChemDraw Notebook automate data entry and ensure reproducibility .

- Cloud-based analysis : Tools like Schrödinger LiveDesign enable collaborative SAR analysis and real-time updates .

Security : Implement role-based access controls to protect proprietary data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.